3-Nitroquinolin-4-amine is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. The nitroquinoline moiety is a common structural element in many biologically active compounds, and the introduction of a nitro group at the 3-position of the quinoline core has been shown to confer interesting pharmacological properties. Research has been conducted to explore the synthesis, mechanism of action, and applications of 3-nitroquinolin-4-amine derivatives in the treatment of diseases such as cancer and malaria.
A significant body of research has focused on the development of 3-nitroquinolin-4-amine derivatives as anticancer agents. These compounds have been evaluated for their ability to inhibit tumor cell proliferation and have shown promising results in vitro. For example, a series of novel 3-nitroquinolines was synthesized and found to have inhibitory activities against human epidermoid carcinoma and breast cancer cells, with some compounds exhibiting IC50 values in the micromolar or nanomolar range3. Another study reported the design and synthesis of novel 4-aryl(alkyl)amino-3-nitroquinolines, which demonstrated excellent anticancer activity comparable to the positive control, erlotinib, against various human cancer cell lines4.
The hypoxia-selective cytotoxicity of 3-nitroquinolin-4-amine derivatives makes them attractive candidates for targeting hypoxic tumor cells, which are often resistant to conventional therapies. A class of 4-(alkylamino)nitroquinolines was synthesized and evaluated for their selectivity in killing hypoxic cells. Some compounds in this class showed improved selectivity and therapeutic indices as hypoxic cell radiosensitizers, although their in vivo activity against hypoxic cells in tumors was not as promising2.
In the fight against malaria, novel pharmacophores with mechanisms of action distinct from current antimalarials are urgently needed. A 4-nitro styrylquinoline compound was identified through screening, exhibiting submicromolar antiplasmodial activity and excellent selectivity. This compound acts early on the malaria parasite's intraerythrocytic life cycle, including merozoite invasion, and has shown curative properties in a rodent malaria model when administered orally7.
3-Nitroquinolin-4-amine falls under the category of heterocyclic compounds, specifically within the subclass of nitrogen-containing aromatic compounds known as quinolines. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 3-Nitroquinolin-4-amine typically involves nitration and subsequent amination steps. A common synthetic route includes:
In industrial settings, large-scale production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced purification techniques are also employed to isolate the desired product effectively.
The molecular structure of 3-Nitroquinolin-4-amine features a bicyclic system typical of quinoline derivatives. Key aspects include:
The compound's molecular geometry and electronic properties can be analyzed using computational methods such as density functional theory (DFT), which provides insights into its reactivity and interaction with biological systems .
3-Nitroquinolin-4-amine is involved in several key chemical reactions:
The mechanism of action for 3-Nitroquinolin-4-amine primarily involves its interaction with biological targets such as enzymes and receptors. The nitro group undergoes bioreduction, generating reactive species that can modify cellular components. The amine group enhances binding affinity through hydrogen bonding interactions with target proteins, influencing their activity and function .
These properties are critical for understanding how 3-Nitroquinolin-4-amine behaves in various chemical environments and its potential applications in research .
3-Nitroquinolin-4-amine has diverse applications across multiple scientific domains:
The systematic IUPAC designation for this compound is 3-nitroquinolin-4-amine, reflecting the nitro group at the quinoline ring’s third position and the amino group at the fourth position [2] . Alternative names include 3-nitro-4-aminoquinoline and 4-amino-3-nitroquinoline, with the Chemical Abstracts Service (CAS) registry number 42606-33-7 [2] [7]. Its molecular formula is C₉H₇N₃O₂, corresponding to a molecular weight of 189.17 grams per mole [4] .
Structural analysis reveals a bicyclic system comprising a benzene ring fused to a pyridine ring. Key electronic features arise from the juxtaposition of the strongly electron-withdrawing nitro group (-NO₂) at C-3 and the electron-donating amino group (-NH₂) at C-4. This push-pull configuration influences electron density distribution, reactivity, and intermolecular interactions [4]. The compound typically presents as a crystalline solid under standard conditions [2].
Spectral and Computational Characterization:Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry, with characteristic shifts for C-3 and C-4 protons influenced by adjacent substituents. Infrared (IR) spectroscopy identifies N-H stretches (~3400 cm⁻¹) and asymmetric/symmetric nitro vibrations (~1530 cm⁻¹ and ~1350 cm⁻¹) [4]. Computational studies using Density Functional Theory (DFT) model electronic properties, including the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap, which correlates with bioreduction potential [4].
Representative Molecular Descriptors:
Property | Value | Measurement Method |
---|---|---|
Topological Polar Surface Area (TPSA) | 82.05 Ų | Computational prediction |
Partition coefficient (LogP) | 1.725–1.73 | Experimental/computational [4] |
Hydrogen Bond Acceptors | 4 | Structural analysis |
Hydrogen Bond Donors | 1 | Structural analysis |
The canonical SMILES notation is C1=CC=C2C(=C1)C(=C(C=N2)N+[O-])N, and the InChI key is SKPRPEJLFKCOAB-UHFFFAOYSA-N, enabling precise chemical database identification [2] [4]. X-ray crystallography of derivatives reveals planarity in the quinoline ring and intramolecular hydrogen bonding potential between the C-4 amine and C-3 nitro oxygen [4].
Quinoline chemistry emerged prominently in the 19th century through the isolation of alkaloids like quinine. Systematic functionalization of the quinoline core, however, developed during the mid-20th century alongside advances in electrophilic substitution theory and heterocyclic synthesis [8]. Early routes to 3-nitroquinolin-4-amine relied on direct nitration of 4-aminoquinoline derivatives, often yielding regioisomeric mixtures due to the inherent challenges of quinoline electrophilic substitution [4].
The 1970s witnessed refined methodologies, exemplified by Savel'ev and colleagues' work on analogous nitroaminothiocoumarins. Their approach—using nitration followed by halogenation and amination—established a regioselective blueprint adaptable to quinoline systems . This era emphasized developing reliable routes to 3,4-disubstituted quinolines for pharmaceutical exploration.
By the late 20th century, synthetic focus shifted toward optimizing efficiency and scalability. "General Procedure F," involving refluxing 3-nitroquinolones with ammonium hydroxide in dioxane, emerged as a robust amination method [4]. Concurrently, the discovery of potent biological activities in imidazoquinoline derivatives (e.g., imiquimod) intensified interest in 3-nitroquinolin-4-amine as a key diamine precursor [4]. Industrial-scale adaptations incorporated continuous flow reactors and catalytic methodologies to enhance yield and purity [2] [4].
Medicinal Chemistry Applications
3-Nitroquinolin-4-amine is primarily valued as a synthetic intermediate for pharmacologically active molecules. Its nitro group facilitates bioreduction in hypoxic environments (e.g., solid tumors), generating cytotoxic radicals, while the amino group enables hydrogen bonding with biological targets [4].
Anticancer Agents: Derivatives demonstrate potent antiproliferative effects. For instance, 4-aryl(alkyl)amino-3-nitroquinolines exhibit inhibitory activity against human epidermoid carcinoma and breast cancer cell lines, with half-maximal inhibitory concentration (IC₅₀) values reaching nanomolar ranges—comparable to erlotinib [2]. Their mechanism often involves hypoxia-selective cytotoxicity or inhibition of tyrosine kinases [2] [4].
Antimalarial Agents: Structural optimization has yielded compounds with submicromolar activity against Plasmodium species. One derivative, a 4-nitro styrylquinoline, disrupts merozoite invasion and shows oral efficacy in rodent malaria models [2].
Immunomodulators: Reduction and cyclization produce imidazo[4,5-c]quinolines, potent Toll-like receptor (TLR) 7/8 agonists. Analogues like 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) exhibit enhanced TLR7 specificity and immunostimulatory activity against pathogens like Leishmania via reactive oxygen species induction [4].
Table: Bioactive Derivatives and Activities:
Derivative Class | Biological Activity | Mechanistic Insight |
---|---|---|
4-(Alkylamino)-3-nitroquinolines | Hypoxia-selective cytotoxicity | Bioreduction generates DNA-damaging radicals [2] |
N⁴-Isobutyl-3-nitroquinolin-4-amine | Precursor to TLR7/8 agonists | Cyclizes to imidazoquinolines after reduction [4] |
2-Chloro-3-nitroquinolin-4-amine | Atropisomeric intermediates for kinase inhibitors | Stable stereochemistry enables chiral drug design [4] |
Industrial Chemistry and Synthesis
Industrial production employs multistep sequences prioritizing regioselectivity and scalability:
Advanced purification techniques (e.g., crystallization, chromatography) ensure high purity for pharmaceutical intermediates. The compound’s reactivity enables diverse transformations:
These attributes solidify 3-nitroquinolin-4-amine’s role in developing therapeutics and fine chemicals, bridging fundamental heterocyclic chemistry with applied industrial and medicinal innovation.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4